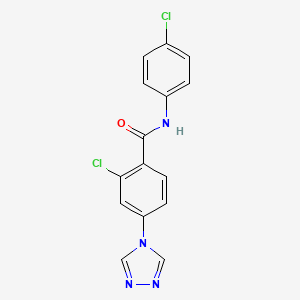
2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Substitution reactions: The triazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 2-chlorobenzamide groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the benzamide moiety.
Reduction: Reduction reactions could target the chlorophenyl groups or the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity such as antimicrobial or antifungal properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, disrupting normal cellular processes. The triazole ring could play a crucial role in binding to molecular targets, while the chlorophenyl groups might enhance its binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(4-chlorophenyl)benzamide: Lacks the triazole ring, which may reduce its biological activity.
4-(1,2,4-triazol-4-yl)benzamide: Lacks the chlorophenyl groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the triazole ring and the chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-1-3-11(4-2-10)20-15(22)13-6-5-12(7-14(13)17)21-8-18-19-9-21/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDPJWEDZXQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-Methoxybenzoyl]aminobenzamide](/img/structure/B5299043.png)
![N-(2-furylmethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5299046.png)

![2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5299058.png)
![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide](/img/structure/B5299071.png)
![N-{[1-(3,4-dimethylbenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5299073.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)
![N-[(Z)-(3-fluorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B5299094.png)
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B5299101.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-isopropylpyrimidin-4(3H)-one](/img/structure/B5299106.png)
![4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE](/img/structure/B5299116.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5299142.png)
